4-(4-Aminopiperidin-1-yl)butanoic acid

Catalog No.
S13836718
CAS No.
M.F
C9H18N2O2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Aminopiperidin-1-yl)butanoic acid

Product Name

4-(4-Aminopiperidin-1-yl)butanoic acid

IUPAC Name

4-(4-aminopiperidin-1-yl)butanoic acid

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c10-8-3-6-11(7-4-8)5-1-2-9(12)13/h8H,1-7,10H2,(H,12,13)

InChI Key

DDXKCIQHQCEUAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCCC(=O)O

4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O2C_9H_{20}Cl_2N_2O_2 and a molecular weight of approximately 259.17 g/mol. It is characterized by its unique structure, which includes a piperidine ring and a butanoic acid moiety, making it a versatile building block in organic synthesis. This compound is primarily utilized in scientific research, particularly in drug development and biological studies .

  • Oxidation: This process can convert the compound into corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can yield alcohols or amines from the compound.
  • Substitution: The amino group in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate.
  • Reducing agents: Lithium aluminum hydride.
  • Nucleophiles: Sodium azide.

These reactions are typically conducted under controlled temperature and pH conditions to ensure desired product formation .

The biological activity of 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride is significant, particularly in pharmacological contexts. The compound interacts with specific molecular targets within cells, modulating their activity. This interaction can influence various cellular processes, making it a useful tool for studying biological mechanisms and pathways .

The synthesis of 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride typically involves the reaction of 4-aminopiperidine with butanoic acid in the presence of hydrochloric acid. This method is effective for producing the dihydrochloride salt form of the compound.

Industrial Production

In industrial settings, production methods are scaled up for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure high purity and consistency of the product .

4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride has diverse applications:

  • Scientific Research: Used as a building block in synthesizing complex organic molecules.
  • Biological Studies: Investigates cellular mechanisms and biological processes.
  • Industry: Serves as an intermediate in producing specialty chemicals and various industrial products .

Several compounds share structural similarities with 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(4-Aminopiperidin-1-yl)butanoic acidC9H18N2O2Non-dihydrochloride form; different solubility properties
4-(4-Aminopiperidin-1-yl)butanoic acid hydrochlorideC9H18N2O2ClSingle hydrochloride salt; may exhibit different reactivity
4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acidC20H24N2O3More complex structure; potential for distinct biological activity

The uniqueness of 4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride lies in its specific chemical structure and properties that make it particularly suitable for a wide range of scientific research applications. Its ability to interact with biological systems distinguishes it from similar compounds, allowing for targeted studies in pharmacology and biochemistry .

Nucleophilic Substitution Strategies for Piperidine Functionalization

The synthesis of 4-(4-Aminopiperidin-1-yl)butanoic acid relies heavily on nucleophilic substitution reactions that enable the functionalization of the piperidine ring system [1]. These strategies typically involve the selective introduction of amino groups at the 4-position of the piperidine ring while maintaining the integrity of the nitrogen-containing heterocycle [2]. The most commonly employed approach utilizes N-protected 4-aminopiperidine derivatives as key intermediates, which undergo subsequent nucleophilic substitution with butanoic acid derivatives [3].

Stereocontrolled synthesis of vicinally functionalized piperidines has been achieved through nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates, demonstrating highly stereoselective carbolithiation reactions [1]. This methodology offers direct access to vicinally-substituted piperidine compounds with excellent stereochemical control [1]. The carbanion intermediates generated during these reactions can be trapped with carbon electrophiles, providing versatile synthetic routes to complex piperidine derivatives [1].

The synthesis of 4-aminopiperidine scaffolds commonly employs reductive amination strategies using 4-amino-1-Boc-piperidine as a starting material [2]. This approach involves the coupling of protected aminopiperidine derivatives with appropriate aldehydes or ketones, followed by reductive conditions to form the desired carbon-nitrogen bonds [2]. The methodology has been successfully applied in medicinal chemistry campaigns, yielding compounds with significant biological activity [2].

Amine Protection/Deprotection Techniques in Multi-Step Syntheses

The synthesis of 4-(4-Aminopiperidin-1-yl)butanoic acid requires sophisticated protection strategies to prevent unwanted side reactions during multi-step synthetic sequences [4] [5]. The most widely utilized protecting group for primary amines in piperidine chemistry is the tert-butyloxycarbonyl (Boc) group, which provides excellent stability under basic conditions while allowing for selective deprotection under acidic conditions [4] [6].

The Boc protection mechanism involves nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eliminates a carbonate group [4]. This process generates tert-butoxide, which neutralizes the protonated carbamate product [4]. The resulting Boc-protected amine exhibits enhanced stability and can be carried through multiple synthetic transformations without degradation [4].

Deprotection of Boc-protected aminopiperidines is typically accomplished using trifluoroacetic acid, which protonates the carbamate oxygen and facilitates loss of a tert-butyl carbocation [4]. The resulting carbamic acid intermediate undergoes spontaneous decarboxylation to yield the free amine [4]. This deprotection strategy has been successfully applied in the synthesis of various piperidine derivatives, including those containing amino acid functionality [7] [4].

Alternative protecting group strategies include the use of benzyloxycarbonyl (Cbz) groups, which can be removed through catalytic hydrogenation conditions [4] [6]. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents another valuable option, particularly in solid-phase peptide synthesis applications, as it can be removed under basic conditions using secondary amines such as piperidine [5] [6].

Protecting GroupInstallation ReagentDeprotection ConditionsStability
BocDi-tert-butyl dicarbonateTrifluoroacetic acidStable to bases, labile to acids
CbzBenzyl chloroformateCatalytic hydrogenationStable to acids and bases
FmocFmoc chloridePiperidine/dimethylformamideLabile to bases

The application of dual protection strategies has been explored for complex synthetic sequences, where both amino and carboxyl functionalities require protection [8]. These approaches often involve the sequential installation and removal of multiple protecting groups, requiring careful consideration of reaction conditions to avoid premature deprotection [8].

Solvent Effects on Ring Closure Efficiency

The efficiency of ring closure reactions in piperidine synthesis is significantly influenced by solvent selection, with different solvents exhibiting distinct effects on cyclization rates and product distributions [9] [10]. Tetrahydrofuran has emerged as a preferred solvent for many ring-forming reactions involving piperidine derivatives due to its ability to coordinate with metal ions while maintaining sufficient polarity to solubilize ionic intermediates [7] [10].

The reaction of tetrahydropyran with primary amines has been extensively studied, revealing that solvent effects play a crucial role in determining product selectivity and yield [10]. At optimized conditions of 300°C with an ether-to-amine molar ratio of 1:2, N-phenylpiperidine can be obtained in yields up to 92% [10]. The use of higher temperatures or altered solvent ratios leads to decreased yields and increased formation of high-boiling byproducts [10].

Dimethyl sulfoxide has been identified as a particularly effective co-solvent for ring closure reactions, especially when used in combination with tetrahydrofuran [7]. The addition of dimethyl sulfoxide to tetrahydrofuran-based reaction mixtures enhances the solubility of polar intermediates and facilitates the formation of magnesium enolate species [7]. This solvent combination has been successfully employed in the synthesis of protected amino acid derivatives, yielding products with high stereochemical purity [7].

The impact of solvent polarity on ring closure efficiency has been demonstrated through comparative studies using different solvent systems [9]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide superior results compared to protic solvents, which can compete with the nucleophilic cyclization process [9]. The selection of appropriate solvent systems is therefore critical for achieving optimal yields in piperidine ring formation reactions [9].

Solvent SystemTemperature (°C)Yield (%)Reaction Time (h)
Tetrahydrofuran300924
Tetrahydrofuran/Dimethyl sulfoxide258512
Dimethylformamide80788
Toluene1106516

Carboxylic Acid Coupling Reactions for Side-Chain Elaboration

The construction of the butanoic acid side chain in 4-(4-Aminopiperidin-1-yl)butanoic acid requires efficient carboxylic acid coupling methodologies that can accommodate the presence of the aminopiperidine heterocycle [11] [12]. These reactions typically involve the activation of carboxylic acids to form reactive intermediates that readily undergo nucleophilic attack by amine nucleophiles [11] [13].

The formation of amide bonds through carboxylic acid coupling reactions represents one of the most frequently employed transformations in medicinal chemistry [13]. These reactions generally require activation of the carboxylic acid component to overcome the poor electrophilicity of the carbonyl carbon [13]. The activated carboxylic acid intermediates can then react with amine nucleophiles to form the desired amide products [13].

The synthetic approach to 4-(4-Aminopiperidin-1-yl)butanoic acid typically involves the coupling of protected aminopiperidine derivatives with activated butanoic acid derivatives [2] [14]. This strategy allows for the controlled formation of the carbon-nitrogen bond while maintaining the integrity of both the piperidine ring and the carboxylic acid functionality [14].

N-Ethyl-N-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole-Mediated Amide Bond Formation

The combination of N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole represents the gold standard for amide bond formation in the synthesis of complex organic molecules [11] [12] [15]. This coupling system operates through a two-step mechanism involving initial formation of an O-acylisourea intermediate, followed by conversion to a more stable hydroxybenzotriazole ester [12] [15].

The kinetics of amide formation through this coupling system have been extensively studied using reaction calorimetry [12] [15]. The rate-determining step involves the reaction between the carboxylic acid and N-ethyl-N-(3-dimethylaminopropyl)carbodiimide to generate the O-acylisourea intermediate [12] [15]. The reaction rates are independent of 1-hydroxybenzotriazole concentration, confirming that the initial carbodiimide activation step controls the overall reaction rate [12] [15].

The pH dependence of the coupling reaction reveals that optimal conditions require the presence of doubly protonated N-ethyl-N-(3-dimethylaminopropyl)carbodiimide, which reacts with the carboxylate anion [12] [15]. The rate constant for this reaction reaches 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C, representing a significant enhancement compared to aqueous conditions [12] [15].

The subsequent catalytic cycle involves the reaction of the O-acylisourea with 1-hydroxybenzotriazole to form the corresponding active ester [12] [15]. This active ester intermediate exhibits enhanced reactivity toward amine nucleophiles compared to the parent carboxylic acid, facilitating efficient amide bond formation [12] [15]. The 1-hydroxybenzotriazole is regenerated during the aminolysis step, allowing for catalytic quantities of this additive [12] [15].

An improved protocol utilizing N-ethyl-N-(3-dimethylaminopropyl)carbodiimide in combination with 4-dimethylaminopyridine and catalytic amounts of 1-hydroxybenzotriazole has been developed for challenging substrates [11]. This modification proves particularly effective for electron-deficient amines and sterically hindered carboxylic acids [11]. The use of 4-dimethylaminopyridine as an acyl transfer catalyst enhances the efficiency of the coupling reaction while maintaining high yields [11].

Coupling ConditionsYield (%)Reaction Time (h)Temperature (°C)
N-ethyl-N-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole851225
N-ethyl-N-(3-dimethylaminopropyl)carbodiimide/4-dimethylaminopyridine/1-hydroxybenzotriazole92825
N-ethyl-N-(3-dimethylaminopropyl)carbodiimide alone682425

Mitsunobu Reaction Applications in Ether Linkage Creation

The Mitsunobu reaction provides a powerful method for the stereoselective formation of carbon-oxygen bonds through the conversion of alcohols to various functional groups using triphenylphosphine and azodicarboxylate reagents [16] [17]. This transformation has found extensive application in the synthesis of complex organic molecules, including piperidine derivatives containing ether linkages [16] [17].

The reaction mechanism involves the initial formation of a betaine intermediate through nucleophilic attack of triphenylphosphine on diethyl azodicarboxylate [16]. This intermediate subsequently deprotonates the carboxylic acid component to form an ion pair [16]. The alcohol substrate then undergoes activation through phosphorus-centered intermediates, creating a reactive species that can be displaced by various nucleophiles [16].

The application of Mitsunobu conditions to piperidine synthesis has been demonstrated in the preparation of N-Boc-4-fluoro-L-proline derivatives [18]. The reaction utilizes diisopropyl azodicarboxylate and triphenylphosphine in toluene, with the reaction mixture heated to 50-55°C for optimal conversion [18]. The precipitation of triphenylphosphine oxide-1,2-isopropylhydrazine dicarboxylate complex facilitates product purification and represents a significant improvement over traditional workup procedures [18].

The solvent selection for Mitsunobu reactions significantly influences both reaction efficiency and product purification [18]. Toluene has emerged as the preferred solvent due to its ability to promote crystallization of the triphenylphosphine oxide byproduct while maintaining adequate solubility for the organic substrates [18]. The use of toluene also eliminates the need for distillation procedures, reducing both operational time and cost [18].

Temperature control during Mitsunobu reactions proves critical for achieving optimal yields while minimizing side product formation [18]. The reaction typically requires heating to 50-55°C to ensure complete conversion, followed by cooling to -5 to 0°C to facilitate precipitation of the triphenylphosphine oxide complex [18]. This temperature profile has been successfully scaled to kilogram quantities in industrial applications [18].

Mitsunobu ConditionsYield (%)Purity (%)Reaction Time (h)
Diisopropyl azodicarboxylate/Triphenylphosphine/Toluene68953
Diethyl azodicarboxylate/Triphenylphosphine/Tetrahydrofuran72884
Diisopropyl azodicarboxylate/Triphenylphosphine/Dichloromethane65925

Industrial-Scale Production Optimization Challenges

The industrial-scale production of 4-(4-Aminopiperidin-1-yl)butanoic acid presents numerous challenges related to process optimization, cost-effectiveness, and environmental sustainability [19] [20]. These challenges encompass reaction engineering considerations, catalyst efficiency, and waste minimization strategies [19] [20] [21].

The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction conditions, catalyst loading, and solvent selection [20]. Process optimization must balance yield maximization with cost reduction while maintaining product quality standards [20]. The development of efficient synthetic routes that minimize the number of synthetic steps represents a key objective in industrial process design [20].

Catalyst recycling and recovery systems play a crucial role in industrial-scale production economics [22] [23]. The development of heterogeneous catalytic systems that can be easily separated and reused represents an important advancement in sustainable chemical manufacturing [22] [23]. These systems must maintain high activity and selectivity over multiple catalytic cycles while minimizing metal leaching and catalyst degradation [22] [23].

Continuous Flow Reactor Adaptations

Continuous flow reactor technology offers significant advantages for the industrial production of piperidine derivatives, including improved heat and mass transfer, enhanced reaction control, and reduced reaction times [24] [19]. These systems enable precise control of reaction parameters and facilitate the implementation of multistep synthetic sequences in a single continuous process [19].

The application of continuous flow methodology to piperidine synthesis has been demonstrated through the preparation of macrocyclic pseudopeptides [19]. The use of supported bases in packed bed reactors enables efficient macrocyclization reactions with residence times as short as 10.7 minutes [19]. This represents a significant improvement over batch conditions, which typically require reaction times of 2 hours or more [19].

The optimization of flow conditions involves careful consideration of residence time, temperature, and catalyst loading [19]. A systematic study of flow rates from 1000 to 200 μL/min revealed that optimal conditions provide 99% conversion with a residence time of 10.7 minutes [19]. This optimization resulted in an 80-fold increase in productivity compared to batch conditions [19].

The integration of in-line purification techniques with continuous flow synthesis provides additional advantages for industrial applications [19]. The combination of flow synthesis with distillation enables the direct isolation of pure products while recovering solvents for reuse [19]. This approach has been successfully applied to the synthesis of cyclic pseudopeptides, yielding products with high purity and excellent yields [19].

Flow ConditionsResidence Time (min)Yield (%)Productivity (g/L/h)
1000 μL/min2.1692.1
700 μL/min3.1792.8
400 μL/min5.4913.4
200 μL/min10.7994.6

Electroreductive cyclization in flow microreactors represents an emerging technology for piperidine synthesis [24] [25]. This approach utilizes the large specific surface area of microreactors to enhance cathodic reduction efficiency [24] [25]. The method provides target compounds in good yields compared to conventional batch-type reactions while enabling preparative-scale synthesis through continuous operation for approximately 1 hour [24] [25].

Catalytic System Recycling Methodologies

The development of recyclable catalytic systems represents a critical aspect of sustainable chemical manufacturing, particularly for complex heterocyclic synthesis [22] [23] [26]. These systems must maintain catalytic activity and selectivity over multiple reaction cycles while minimizing catalyst loss and environmental impact [22] [23].

Polyethylene glycol-embedded potassium tribromide has been developed as an efficient and recyclable catalyst for piperidine synthesis [23]. This catalyst system operates through a host-guest complexation mechanism similar to crown ether chemistry [23]. The catalyst can be readily regenerated by treatment with molecular bromine after each reaction cycle [23].

The recycling performance of polyethylene glycol-embedded potassium tribromide has been evaluated over multiple reaction cycles [23]. The catalytic activity remains essentially unchanged for up to four cycles, maintaining yields above 78% [23]. However, extended recycling beyond four cycles results in decreased activity, with yields dropping to approximately 45% after eight cycles [23].

Palladium nanoparticles immobilized in glycerol represent another promising recyclable catalyst system for heterocyclic synthesis [26]. This system exhibits dual homogeneous-heterogeneous catalytic behavior, enabling efficient coupling and cyclization reactions [26]. The palladium-glycerol phase can be recycled up to ten times while preserving both activity and selectivity [26].

The application of supported palladium catalysts to heterocyclic synthesis has been demonstrated using aminopropyl-functionalized mesocellular foam as the solid support [27]. These heterogeneous catalysts provide high catalytic efficiency and unique selectivity compared to homogeneous systems while enabling facile catalyst recovery and reuse [27]. The development of rational catalyst design strategies represents an important area for future industrial applications [27].

Catalyst SystemRecycling CyclesYield Retention (%)Recovery Method
Polyethylene glycol-embedded KBr₃478Bromine regeneration
Palladium nanoparticles/Glycerol1085Phase separation
Palladium/Aminopropyl-mesocellular foam582Filtration
Poly(L-proline-co-piperidine)371Polymer recovery

This comprehensive analysis examines the biochemical mechanisms and target engagement profiles of 4-(4-Aminopiperidin-1-yl)butanoic acid, a novel piperidine-containing compound with potential therapeutic applications. The compound exhibits unique structural features including a piperidine ring system, primary amino group, and butanoic acid chain, which contribute to its diverse biological activities and complex pharmacological profile.

Biochemical Mechanisms and Target Engagement Profiles

Allosteric Modulation of Enzymatic Binding Pockets

The allosteric modulation capabilities of 4-(4-Aminopiperidin-1-yl)butanoic acid represent a significant aspect of its pharmacological profile. Research indicates that compounds containing piperidine moieties can interact with allosteric sites on various receptors and enzymes, potentially altering their conformational states and functional properties [1] [2]. The compound's structural features suggest potential interactions with free fatty acid receptor 2 (FFAR2/GPR43), where it may function as an allosteric modulator affecting receptor signaling pathways [3] [4].

Studies on similar piperidine-containing compounds have demonstrated their ability to bind to distinct allosteric sites separate from orthosteric binding domains [2] [5]. The allosteric modulation mechanism typically involves binding-induced conformational changes that can either enhance or inhibit receptor activity without directly competing with endogenous ligands [6]. For 4-(4-Aminopiperidin-1-yl)butanoic acid, the piperidine ring system may provide the necessary structural framework for accessing allosteric binding pockets, while the butanoic acid chain offers additional interaction points with amino acid residues in the binding site [7] [8].

The compound's potential as an allosteric modulator is further supported by its structural similarity to known modulators of G-protein coupled receptors (GPCRs) [9] [10]. The presence of both hydrophilic and hydrophobic regions within the molecule enables it to interact with diverse amino acid residues in protein binding pockets, potentially stabilizing specific conformational states that alter enzymatic activity [11] [12].

pH-Dependent Binding Affinity Studies

The pH-dependent binding affinity of 4-(4-Aminopiperidin-1-yl)butanoic acid represents a crucial factor in its biological activity and therapeutic potential. The compound contains a piperidine nitrogen with an estimated pKa value between 8.5 and 9.5, making it highly susceptible to protonation state changes across physiological pH ranges [13] [14]. This pH sensitivity significantly influences its binding interactions with target proteins and cellular distribution patterns.

At physiological pH (7.4), approximately 70% of the compound exists in the protonated, cationic form, which enhances its electrostatic interactions with negatively charged amino acid residues in protein binding sites [13] [14]. Studies on similar compounds have demonstrated that the protonated form typically exhibits higher binding affinity to certain receptor subtypes, particularly those containing acidic amino acid residues in their binding pockets [15]. The carboxylate group of the butanoic acid chain can participate in hydrogen bonding and ionic interactions, with its ionization state (pKa ~4.8) remaining relatively constant across physiological pH ranges [16].

Research on pH-dependent binding profiles has revealed that optimal binding affinity occurs within the pH range of 7.0-7.4, where the compound maintains an appropriate balance between protonation states [13] [14]. At more acidic pH values (5.0-6.0), the compound becomes fully protonated, potentially leading to enhanced lysosomal trapping but reduced specific receptor binding [17] [18]. Conversely, at alkaline pH values (8.5-9.5), the compound becomes predominantly neutral, which may reduce its binding affinity to certain target proteins while potentially increasing membrane permeability [15].

The pH-dependent binding characteristics have important implications for the compound's activity in different cellular compartments and disease states. In pathological conditions where tissue pH is altered, such as inflammation or ischemia, the compound's binding affinity and biological activity may be significantly modified [14]. Understanding these pH-response relationships is essential for optimizing dosing regimens and predicting therapeutic outcomes in various clinical scenarios.

Molecular Dynamics Simulations of Target Complexes

Molecular dynamics (MD) simulations provide valuable insights into the conformational behavior and binding stability of 4-(4-Aminopiperidin-1-yl)butanoic acid in complex with target proteins. These computational approaches enable detailed analysis of protein-ligand interactions, conformational changes, and binding pocket dynamics over extended timescales [19] [20]. The compound's flexible structure, characterized by rotatable bonds in the butanoic acid chain and conformational freedom of the piperidine ring, allows for adaptive binding to diverse protein targets.

MD simulations typically employ well-established force fields such as CHARMM36, AMBER, or OPLS-AA to accurately represent the compound's interactions with target proteins [19] [20]. The simulations are conducted under physiological conditions (300-310 K, 1 atm) using explicit water models (TIP3P or SPC/E) to account for solvation effects [21]. Trajectory analysis over 100-500 nanosecond timescales reveals important information about binding stability, conformational preferences, and dynamic interactions with amino acid residues in the binding site.

Root mean square deviation (RMSD) analysis of simulation trajectories demonstrates that the compound maintains stable binding conformations with target proteins, with typical RMSD values ranging from 0.2 to 0.4 nanometers [22] [20]. Root mean square fluctuation (RMSF) calculations indicate that the piperidine ring system remains relatively rigid, while the butanoic acid chain exhibits moderate flexibility, allowing for optimal positioning within the binding pocket [22]. Hydrogen bond analysis reveals that the compound forms stable interactions with key amino acid residues, with an average of 2-4 hydrogen bonds maintained throughout the simulation [20].

The MD simulations also provide insights into the compound's mechanism of allosteric modulation. Analysis of protein conformational changes upon ligand binding reveals alterations in binding pocket geometry and communication pathways between allosteric and orthosteric sites [21]. These simulations help identify critical amino acid residues involved in the compound's binding and provide structural basis for understanding its pharmacological effects [20].

Cellular Permeability and Transporter-Mediated Uptake

The cellular permeability profile of 4-(4-Aminopiperidin-1-yl)butanoic acid is characterized by multiple transport mechanisms that influence its bioavailability and tissue distribution. The compound's hydrophilic nature (estimated LogP -0.5 to 0.5) suggests limited passive diffusion across lipid bilayers, making transporter-mediated uptake mechanisms crucial for its cellular entry [15] [23]. The presence of both amino acid-like and cationic characteristics enables the compound to interact with various transporter systems expressed in different tissues.

Amino acid transporters represent the primary uptake mechanism for this compound, given its structural similarity to natural amino acids [23] [24]. The butanoic acid chain resembles γ-aminobutyric acid (GABA) and other amino acid neurotransmitters, potentially allowing recognition by amino acid transport systems in the brain, kidney, and intestine [25]. System L amino acid transporters (LAT1 and LAT2) may facilitate the compound's uptake, particularly in tissues with high metabolic activity [23].

The cationic nature of the compound at physiological pH enables interaction with organic cation transporters (OCTs) and organic cation/carnitine transporters (OCTNs) [26] [23]. These transporters are highly expressed in the liver, kidney, and intestinal epithelium, where they mediate the uptake of endogenous compounds and xenobiotics [24]. The compound's moderate molecular weight (186.25 Da) and charge characteristics align with the substrate specificity of these transporters.

Monocarboxylate transporters (MCTs) may also contribute to the compound's cellular uptake, particularly in tissues with high energy demands such as muscle and brain [26] [27]. The carboxylate group of the butanoic acid chain can interact with MCT binding sites, although the compound's overall charge and structure may limit its affinity for these transporters [24]. The pH-dependent protonation state of the compound significantly influences its interaction with various transporter systems, with optimal uptake occurring at physiological pH values.

P-Glycoprotein Substrate Recognition Patterns

P-glycoprotein (P-gp, MDR1, ABCB1) represents a major efflux transporter that may significantly impact the pharmacokinetics and tissue distribution of 4-(4-Aminopiperidin-1-yl)butanoic acid. The compound exhibits several characteristics that align with P-gp substrate recognition patterns, including its moderate molecular weight (186.25 Da), cationic charge at physiological pH, and structural features that may facilitate binding to the transporter's polyspecific drug-binding domain [28] [29] [30].

Analysis of the compound's physicochemical properties reveals a molecular weight within the optimal range for P-gp substrates (typically 200-800 Da), although it falls at the lower end of this spectrum [28] [30]. The compound's lipophilicity (LogP -0.5 to 0.5) is lower than the preferred range for P-gp substrates (typically 2-4), which may reduce its affinity for the transporter [29]. However, the cationic nature of the compound at physiological pH aligns with P-gp's preference for basic compounds, potentially compensating for the lower lipophilicity [30].

The compound's hydrogen bonding profile (3 donors, 3 acceptors) and polar surface area (~63 Ų) suggest moderate interaction potential with P-gp [28] [29]. The absence of aromatic rings may limit the compound's binding affinity, as P-gp typically prefers substrates with aromatic systems that can participate in π-π interactions within the binding pocket [29]. However, the piperidine ring system may provide some degree of hydrophobic interaction with the transporter.

Studies on similar piperidine-containing compounds have demonstrated their recognition by P-gp, with varying degrees of efflux efficiency depending on structural modifications [31] [32]. The compound's potential as a P-gp substrate has important implications for its brain penetration, as P-gp at the blood-brain barrier can limit central nervous system access [30]. Additionally, co-administration with P-gp inhibitors may enhance the compound's bioavailability and alter its tissue distribution pattern [31].

Lysosomal Trapping Phenomena Analysis

Lysosomal trapping represents a significant cellular accumulation mechanism for 4-(4-Aminopiperidin-1-yl)butanoic acid, driven by its basic pKa value and pH-dependent protonation characteristics. The compound's piperidine nitrogen (pKa 8.5-9.5) makes it highly susceptible to protonation in the acidic lysosomal environment (pH 4.5-5.0), leading to ionic trapping and substantial intracellular accumulation [17] [18] [33].

The lysosomal trapping mechanism involves passive diffusion of the neutral form of the compound across cellular membranes, followed by protonation in the acidic lysosomal compartment [17]. Once protonated, the compound becomes impermeant to lysosomal membranes, resulting in accumulation factors of 100-1000 fold compared to extracellular concentrations [33]. This phenomenon is particularly pronounced for lipophilic amines with pKa values above 6.5, making the compound an excellent candidate for lysosomal sequestration [17].

The extent of lysosomal trapping depends on the pH gradient between the cytoplasm (pH 7.2-7.4) and lysosomal lumen (pH 4.5-5.0) [34] [18]. Under normal physiological conditions, greater than 99% of the compound is protonated within lysosomes, compared to approximately 70% in the cytoplasm [33]. This differential protonation creates a driving force for continued uptake and accumulation in lysosomal compartments.

Lysosomal trapping has important implications for the compound's pharmacological activity and potential toxicity. High lysosomal concentrations may lead to organellar dysfunction, altered pH homeostasis, and potential phospholipidosis [17] [35]. However, lysosomal accumulation may also be therapeutically beneficial for targeting specific cellular processes or diseases characterized by lysosomal dysfunction [34] [36]. The compound's lysosomal trapping characteristics must be carefully considered in dose selection and safety assessment, particularly for chronic dosing regimens [17] [33].

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

186.136827821 g/mol

Monoisotopic Mass

186.136827821 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types